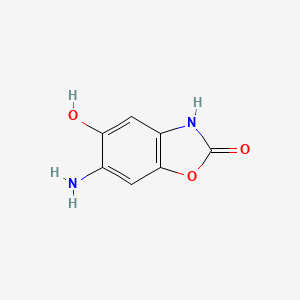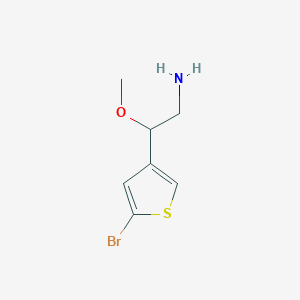
6-Amino-5-hydroxy-2,3-dihydro-1,3-benzoxazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-5-hydroxy-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound with the molecular formula C7H6N2O3 It is a derivative of benzoxazole, a bicyclic compound consisting of a benzene ring fused to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-hydroxy-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with urea or its derivatives under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 80-100°C to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as p-toluenesulfonic acid or other acidic catalysts can be used to enhance the reaction rate and selectivity. The product is then purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
6-Amino-5-hydroxy-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 6-amino-5-oxo-2,3-dihydro-1,3-benzoxazol-2-one.
Reduction: Formation of 6-amino-5-hydroxy-2,3-dihydro-1,3-benzoxazol-2-amine.
Substitution: Formation of various substituted benzoxazole derivatives depending on the substituent introduced.
科学的研究の応用
6-Amino-5-hydroxy-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Amino-5-hydroxy-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s hydroxyl and amino groups play crucial roles in forming hydrogen bonds and other interactions with the target molecules.
類似化合物との比較
Similar Compounds
Benzoxazole: The parent compound, lacking the amino and hydroxyl substitutions.
2-Aminophenol: A precursor in the synthesis of 6-Amino-5-hydroxy-2,3-dihydro-1,3-benzoxazol-2-one.
6-Amino-2,3-dihydro-1,3-benzoxazol-2-one: A similar compound without the hydroxyl group.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with various biological targets more effectively than its analogs.
特性
分子式 |
C7H6N2O3 |
|---|---|
分子量 |
166.13 g/mol |
IUPAC名 |
6-amino-5-hydroxy-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H6N2O3/c8-3-1-6-4(2-5(3)10)9-7(11)12-6/h1-2,10H,8H2,(H,9,11) |
InChIキー |
JCJBVVYNDZPEBJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC2=C1OC(=O)N2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13082217.png)
![(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13082218.png)





![2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B13082261.png)

![4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine dihydrobromide](/img/structure/B13082266.png)

![3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13082270.png)
